BenchChemオンラインストアへようこそ!

1-(3,4-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

medicinal chemistry structure–activity relationship fluorine positional isomerism

1-(3,4-Difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1798519-75-1) belongs to the class of N-sulfonyl-4-(1,2,3-triazol-1-yl)piperidines, a chemotype that combines a piperidine core bearing a 3,4-difluorobenzenesulfonyl group at N(1) and a 1H-1,2,3-triazol-1-yl substituent at C(4). With a molecular formula of C13H14F2N4O2S and molecular weight of 328.34 g/mol, this compound occupies a favorable physicochemical space (MW < 350, cLogP estimated ~1.8–2.2) for CNS drug discovery, consistent with the broader class of brain-penetrant 1,2,3-triazolopiperidine P2X7 receptor antagonists reported by Savall et al.

Molecular Formula C13H14F2N4O2S
Molecular Weight 328.34
CAS No. 1798519-75-1
Cat. No. B2711356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
CAS1798519-75-1
Molecular FormulaC13H14F2N4O2S
Molecular Weight328.34
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C13H14F2N4O2S/c14-12-2-1-11(9-13(12)15)22(20,21)18-6-3-10(4-7-18)19-8-5-16-17-19/h1-2,5,8-10H,3-4,6-7H2
InChIKeyQYXCIEPWSJNMHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1798519-75-1): A Dual-Pharmacophore Piperidine Scaffold for Medicinal Chemistry and CNS-Targeted Hit Discovery


1-(3,4-Difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1798519-75-1) belongs to the class of N-sulfonyl-4-(1,2,3-triazol-1-yl)piperidines, a chemotype that combines a piperidine core bearing a 3,4-difluorobenzenesulfonyl group at N(1) and a 1H-1,2,3-triazol-1-yl substituent at C(4) . With a molecular formula of C13H14F2N4O2S and molecular weight of 328.34 g/mol, this compound occupies a favorable physicochemical space (MW < 350, cLogP estimated ~1.8–2.2) for CNS drug discovery, consistent with the broader class of brain-penetrant 1,2,3-triazolopiperidine P2X7 receptor antagonists reported by Savall et al. (2015) [1]. The compound is commercially available as a research-grade building block with typical purity of 95%, primarily sourced from specialized chemical suppliers serving medicinal chemistry and early-stage drug discovery laboratories .

Why 1-(3,4-Difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine Cannot Be Casually Substituted by In-Class Analogs Without Quantified Performance Shifts


Although the N-sulfonyl-4-(1,2,3-triazol-1-yl)piperidine chemotype is shared across multiple commercially available analogs, two structural features of CAS 1798519-75-1 dictate unique molecular recognition properties that prohibit generic interchange: (i) the 3,4-difluoro substitution pattern on the benzenesulfonyl ring, which confers a distinct electrostatic potential surface and dipole moment orientation compared to the 2,6-difluoro positional isomer (CAS 1787878-49-2) or the unsubstituted phenyl analog, and (ii) the fixed 1,2,3-triazole regioisomer at the piperidine 4-position, which determines the vector and hydrogen-bonding capacity of the heterocycle. In the broader series of 1,2,3-triazolopiperidines characterized by Savall et al. as P2X7 receptor antagonists, even minor modifications to the N-linked aryl/heteroaryl group produced 10- to 100-fold shifts in human P2X7R IC50 values, demonstrating that closely related analogs cannot be assumed equipment [1]. Consequently, for any structure–activity relationship (SAR) study, selectivity panel, or in vivo proof-of-concept experiment, the specific 3,4-difluoro configuration must be maintained to ensure reproducible target engagement and interpretable results.

Quantitative Differentiation Evidence: 1-(3,4-Difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine vs. Closest Analogs


Positional Fluorination Isomerism: 3,4-Difluoro vs. 2,6-Difluoro Benzenesulfonyl Comparison

The 3,4-difluorobenzenesulfonyl group in CAS 1798519-75-1 positions both fluorine atoms on the same face of the aromatic ring, creating a continuous electron-deficient region that contrasts with the symmetric, sterically hindered 2,6-difluoro arrangement of the direct positional isomer (CAS 1787878-49-2). In analogous benzenesulfonamide series, the 3,4-difluoro arrangement has been associated with improved P-glycoprotein (P-gp) efflux ratios and enhanced CNS multiparameter optimization (MPO) scores relative to ortho-substituted congeners, though direct comparative data for this exact pair have not been published in a peer-reviewed head-to-head study . The 3,4-difluoro pattern also alters the pKa of the sulfonamide-adjacent aromatic system, potentially modifying the compound's ionization state at physiological pH relative to the 2,6-difluoro isomer.

medicinal chemistry structure–activity relationship fluorine positional isomerism CNS drug design

Triazole-Containing vs. Triazole-Devoid Scaffolds: Impact on CNS Target Engagement Potential

The 1,2,3-triazole moiety at the piperidine 4-position distinguishes CAS 1798519-75-1 from simpler 4-(3,4-difluorobenzenesulfonyl)piperidine (CAS 2093427-53-1), which lacks the heterocycle entirely. In the series of 1,2,3-triazolopiperidines characterized by Savall et al. (2015) as P2X7 receptor antagonists, the triazole ring served as a critical hydrogen-bond acceptor and π-stacking element, with N-linked triazole variants demonstrating human P2X7R IC50 values ranging from 8 nM to >10,000 nM depending on the substitution pattern [1]. While CAS 1798519-75-1 itself was not among the specific compounds reported in the Savall et al. manuscript, compounds within this chemotype achieved rat P2X7R potency with IC50 values as low as 15 nM after optimization of the N-linked heterocycle, along with brain-to-plasma concentration ratios (Kp) exceeding 0.5 in rodent pharmacokinetic studies [1]. The triazole-devoid comparator 4-(3,4-difluorobenzenesulfonyl)piperidine lacks this pharmacophoric element and is not expected to engage the P2X7 receptor with comparable affinity.

CNS drug discovery P2X7 receptor triazole pharmacophore brain penetration

Physicochemical Property Differentiation: MW, cLogP, and CNS MPO Alignment Relative to Non-Fluorinated Phenylsulfonyl Analog

The 3,4-difluorobenzenesulfonyl group in CAS 1798519-75-1 (MW 328.34, cLogP estimated 1.8–2.2) provides a significant lipophilicity advantage over the non-fluorinated analog 1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (estimated MW ~294, cLogP ~1.2). In a comprehensive analysis of CNS drug candidates, Wager et al. (ACS Chem Neurosci, 2010) demonstrated that compounds with cLogP in the range of 1–3 and MW < 350 are statistically favored for CNS penetration, placing CAS 1798519-75-1 within the optimal CNS MPO window [1]. The two fluorine atoms contribute approximately +0.6 to +0.8 log units to the cLogP relative to the unsubstituted phenyl analog, while simultaneously introducing metabolic soft spots (para-fluorine) that can reduce CYP-mediated oxidative metabolism at adjacent positions [2]. This balanced profile is not replicated by the non-fluorinated benzenesulfonyl analog, which may exhibit lower membrane permeability due to reduced lipophilicity, nor by heavily fluorinated analogs that risk exceeding cLogP > 3.0 and triggering increased plasma protein binding and off-target promiscuity.

physicochemical properties CNS MPO drug-likeness fluorine medicinal chemistry

Synthetic Tractability: Click Chemistry Compatibility for Late-Stage Diversification

The 1,2,3-triazole moiety in CAS 1798519-75-1 is accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical 'click' reaction that proceeds with near-quantitative yields, complete regioselectivity for the 1,4-disubstituted triazole, and broad functional group tolerance [1]. This synthetic feature is retained across the triazole-containing analog series, but the 3,4-difluorobenzenesulfonyl substituent offers a distinct advantage: the electron-withdrawing fluorine atoms activate the sulfonyl group toward nucleophilic displacement and reduce undesired oxidative side reactions at the aromatic ring during subsequent derivatization steps. In contrast, the 2,6-difluoro isomer (CAS 1787878-49-2) presents steric hindrance around the sulfonamide nitrogen that can slow acylation or alkylation reactions [2]. For library synthesis applications, the 3,4-difluoro pattern provides a more accessible sulfonamide handle for parallel chemistry while maintaining the click-derived triazole as a modular attachment point.

click chemistry CuAAC late-stage functionalization library synthesis

Optimal Application Scenarios for 1-(3,4-Difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in Research and Early Discovery


CNS Receptor Antagonist Hit Finding: P2X7, GPCR, and Ion Channel Screening Libraries

Based on the demonstrated brain-penetrant P2X7 antagonism of the 1,2,3-triazolopiperidine chemotype [1], CAS 1798519-75-1 is best deployed as a screening deck compound in CNS receptor antagonist panels. The combination of MW < 350, estimated cLogP in the 1.8–2.2 range, and the hydrogen-bond-acceptor triazole aligns with empirically validated CNS MPO criteria [2]. Procurement of this specific 3,4-difluoro isomer, rather than the unsubstituted phenyl or 2,6-difluoro analogs, maximizes the probability of detecting CNS-penetrant hits with favorable metabolic profiles in primary screening cascades.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping from Established Sulfonamide Chemotypes

The compound's molecular weight (328.34 g/mol) and balanced pharmacophoric features make it suitable as a fragment-elaborated scaffold or a 'lead-like' starting point in FBDD campaigns. Its 3,4-difluorobenzenesulfonyl group is isosteric with the privileged 3,4-dichlorobenzenesulfonyl motif found in multiple approved kinase inhibitors, while the 1,2,3-triazole serves as a metabolically stable bioisostere of the amide bond [3]. Researchers can leverage the CuAAC-derived triazole connectivity to rapidly generate focused libraries around this scaffold, using the 3,4-difluoro pattern as a fixed anchor for SAR exploration.

Metabolic Stability Optimization: Fluorine Scanning and CYP Inhibition Profiling

In medicinal chemistry programs where CYP-mediated oxidative metabolism at the phenyl ring is a liability, the 3,4-difluoro substitution pattern provides a defined probe for fluorine scanning studies. The para-fluorine atom blocks a primary site of CYP hydroxylation, while the meta-fluorine modulates the electron density of the ring [4]. Comparative studies with the non-fluorinated benzenesulfonyl analog can quantify the metabolic stabilization conferred by the difluoro pattern, using standard human or rodent liver microsome stability assays, providing actionable data for lead optimization.

Chemical Biology Probe Development: Triazole-Mediated Bioorthogonal Chemistry and Target Engagement Studies

The 1,2,3-triazole unit in CAS 1798519-75-1 is not merely a pharmacophore but also a latent handle for bioorthogonal chemistry. While the parent compound itself does not contain a terminal alkyne, the triazole ring can be functionalized via post-synthetic modification or used as a structural template for designing probe molecules that incorporate photoaffinity labels (e.g., diazirine) or fluorescent reporters at the triazole C(4) position [5]. This versatility positions the compound as a precursor scaffold for chemical biology tool generation, particularly for target identification and cellular target engagement assays.

Quote Request

Request a Quote for 1-(3,4-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.